Phenoxan

Description

Contextualization within Natural Product Discovery and Myxobacterial Metabolites

Natural products, derived from diverse sources such as plants, animals, and microorganisms, have historically been invaluable in the development of pharmaceuticals. The exploration of microbial metabolites has gained significant traction due to the vast chemical diversity and potent biological activities exhibited by compounds produced by bacteria and fungi. Myxobacteria, a group of Gram-negative, soil-dwelling bacteria belonging to the order Myxococcales, are particularly noteworthy in this field. nih.govresearchgate.net They are known for their complex life cycles involving coordinated multicellular behavior and their ability to produce a wide array of secondary metabolites with intriguing structures and biological functions. nih.govresearchgate.netoup.com

Myxobacterial species are recognized for producing a large number of bioactive compounds, many of which are derivatives of polyketide synthases (PKSs) and non-ribosomal peptide synthases (NRPSs), or hybrids thereof. nih.gov These compounds exhibit diverse activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govnih.gov The chemical structures found in myxobacterial metabolites often feature complex cyclic systems and unique functional groups, contributing to their varied biological profiles. oup.com Phenoxan fits within this context as a natural product isolated from myxobacteria, possessing a structure that includes both a pyran-4-one (γ-pyrone) and an oxazole (B20620) ring system. scielo.brnih.govresearchgate.net While α-pyrones are more frequently isolated from myxobacteria, γ-pyrones are less common, with this compound being noted as a known member of this rarer class from myxobacterial sources. oup.com

Historical Account of this compound Isolation and Initial Observations

This compound was first reported in 1992, isolated from a strain of myxobacteria identified as Polyangium sp., strain Pl VO19. nih.govresearchgate.net The isolation was guided by a biological screening process utilizing a cell assay. researchgate.net This initial research characterized this compound as a new oxazole-pyrone compound. nih.gov

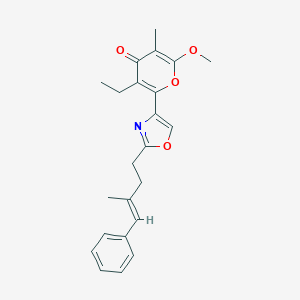

The structure of this compound was determined through spectroscopic methods, including proton/carbon-NMR and high-resolution mass spectrometry. scielo.brresearchgate.net These analyses revealed the presence of a substituted pyran-4-one unit linked to an oxazole ring. scielo.brresearchgate.net The chemical formula was determined to be C₂₃H₂₅NO₄. nih.gov this compound's structure showed a notable similarity to other microbial metabolites containing a pyran-4-one system, specifically mentioning aureothin (B1665325) and spectinabilin (B1678161) in early reports. researchgate.netresearchgate.net

Initial observations regarding the biological activity of this compound included its production by the Polyangium sp. strain and its antimicrobial activity. nih.gov Furthermore, early research indicated that this compound acted as an inhibitor of electron transport in complex I of the respiratory chain. nih.gov It was also identified as a novel inhibitor of HIV-1 infection in cell cultures. scielo.brresearchgate.net

Detailed research findings from the initial isolation and characterization can be summarized as follows:

| Property | Observation / Finding | Source Strain |

| Source Organism | Polyangium sp., strain Pl VO19 | Myxobacteria |

| Chemical Class | Oxazole-pyrone | nih.govresearchgate.net |

| Molecular Formula | C₂₃H₅NO₄ | nih.gov |

| Structural Features | Substituted pyran-4-one attached to an oxazole | scielo.brresearchgate.net |

| Initial Bioactivity | Antimicrobial activity | nih.gov |

| Initial Bioactivity | Inhibition of electron transport in complex I | nih.gov |

| Initial Bioactivity | Inhibition of HIV-1 infection in cell cultures | scielo.brresearchgate.net |

These initial findings established this compound as a new and biologically active natural product from myxobacteria, highlighting the potential of these microorganisms as a source for novel compounds.

Structure

3D Structure

Properties

CAS No. |

134332-63-1 |

|---|---|

Molecular Formula |

C23H25NO4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

5-ethyl-2-methoxy-3-methyl-6-[2-[(E)-3-methyl-4-phenylbut-3-enyl]-1,3-oxazol-4-yl]pyran-4-one |

InChI |

InChI=1S/C23H25NO4/c1-5-18-21(25)16(3)23(26-4)28-22(18)19-14-27-20(24-19)12-11-15(2)13-17-9-7-6-8-10-17/h6-10,13-14H,5,11-12H2,1-4H3/b15-13+ |

InChI Key |

OFVMLCJEDYAOIB-FYWRMAATSA-N |

SMILES |

CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CCC(=CC3=CC=CC=C3)C |

Isomeric SMILES |

CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CC/C(=C/C3=CC=CC=C3)/C |

Canonical SMILES |

CCC1=C(OC(=C(C1=O)C)OC)C2=COC(=N2)CCC(=CC3=CC=CC=C3)C |

Synonyms |

5-ethyl-2-methoxy-3-methyl-6-(2-((E)-3-methyl-4-phenyl-but-3-enyl)oxazol-4-yl)pyran-4-one phenoxan |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Identification

Elucidation of Antiviral Mechanisms

Phenoxazine-based compounds have demonstrated notable potential as antiviral agents, active against a diverse range of pathogens. Research into their mechanisms of action has revealed multifaceted approaches to viral inhibition, targeting critical stages of the viral life cycle.

The enzyme reverse transcriptase (RT) is essential for the replication of retroviruses like the human immunodeficiency virus type 1 (HIV-1). mdpi.comyoutube.com It is a primary target for many successful antiretroviral drugs. youtube.com While research into the direct inhibition of HIV-1 RT by the specific phenoxan compound is ongoing, the broader class of phenoxazine (B87303) derivatives, particularly nucleoside analogs, has been synthesized and evaluated for antiviral activity. nih.govnih.gov These compounds are designed to act as chain terminators during the reverse transcription of viral RNA into DNA, a mechanism central to many RT inhibitors. nih.govnih.gov The inhibition of the RT-associated ribonuclease H (RNase H) function is another promising, yet underexploited, therapeutic strategy, as this enzymatic activity is also essential for viral replication and the domain is highly conserved among HIV strains. mdpi.commdpi.com

Beyond targeting specific viral enzymes, phenoxazine derivatives exhibit broad-spectrum antiviral activity, suggesting engagement with alternative or multiple pathways. nih.govnih.gov Studies on various phenoxazine-based nucleoside analogs have shown inhibitory effects against a wide panel of both RNA and DNA viruses. nih.govnih.gov This suggests mechanisms that may interfere with more general processes of viral infection, such as entry, replication, or budding. For some viruses, these compounds have demonstrated the ability to inhibit reproduction at low micromolar concentrations. nih.gov The exploration of these alternative pathways is a critical area of research for developing antivirals that are less susceptible to the development of drug resistance.

| Compound | Virus Type Inhibited | Effective Concentration (EC50) | Reference |

|---|---|---|---|

| 11a | RNA (Flavi- & Alpha-viruses), DNA (Herpesviruses) | Micromolar range | nih.gov |

| 11b | 4 DNA/RNA viruses | ≤ 20 μM | nih.govnih.gov |

| 11c | 4 DNA/RNA viruses | ≤ 20 μM | nih.govnih.gov |

| 12c | 4 DNA/RNA viruses | ≤ 20 μM | nih.govnih.gov |

Cellular Pathway Modulation in Anticancer Contexts

The anticancer effects of phenoxazine derivatives are attributed to their ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and death. nih.govresearchgate.netsigmaaldrich.com

The mitochondrial respiratory chain is fundamental for cellular energy production, and its inhibition can trigger apoptosis (programmed cell death). Certain oxazine (B8389632) compounds have been identified as inhibitors of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can further induce apoptotic pathways. nih.gov Studies have shown that some oxazine analogs can inhibit Complex I with high potency. nih.govresearchgate.net

| Compound Class | Target | Potency (IC50) | Reference |

|---|---|---|---|

| Oxazine Analogues | Mitochondrial Respiratory Chain Complex I | Potent, with one compound (5b) showing an IC50 of 0.27 µM | nih.gov |

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in various cancers. nih.govnih.gov Research has demonstrated that hydrophobic phenoxazine derivatives can effectively shut down the Akt/mTOR/p70S6/S6 kinase signaling pathway in cancer cells. researchgate.net By inhibiting the phosphorylation of Akt and downstream effectors like mTOR and p70S6 kinase, these compounds disrupt the signals that promote cancer cell growth and survival, ultimately leading to the induction of apoptosis. researchgate.netnih.gov The efficacy of these derivatives often correlates with their chemical properties, such as the presence of a chlorine atom on the phenoxazine ring, which enhances their inhibitory potency. researchgate.net

Phenoxazine derivatives can induce cytotoxicity through mechanisms involving free radicals and oxidative stress. researchgate.net Some of these compounds can undergo metabolic conversion into free radical intermediates, which increases the intracellular concentration of ROS. researchgate.net Elevated ROS levels can damage cellular components like DNA, lipids, and proteins, triggering cell death pathways. researchgate.net The cytotoxicity of various phenoxazine derivatives has been quantitatively analyzed, showing a correlation with physicochemical parameters such as lipophilicity (log P) and electron affinity. nih.gov This suggests that their ability to participate in redox cycling and generate free radicals is a key component of their anticancer activity. researchgate.netacs.org

Identification of Microbial Molecular Targets for Derivatives

The identification of precise molecular targets is a cornerstone of modern antimicrobial drug development. For derivatives of the core this compound structure, understanding their mechanism of action at the molecular level is paramount to developing effective therapeutic agents. This section explores the theoretical potential and the current void of empirical data for three critical microbial enzymes as targets for this compound derivatives.

Glucosamine-6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GlmS) is an essential enzyme in the hexosamine biosynthesis pathway, providing the necessary precursors for the synthesis of peptidoglycan in bacteria and chitin in fungi. Its absence in humans makes it an attractive target for antimicrobial agents. The inhibition of GlmS would disrupt cell wall formation, leading to cell lysis and death. While various compounds have been investigated as inhibitors of this enzyme, there is currently no scientific literature detailing the inhibitory effects of this compound or its derivatives on Glucosamine-6-Phosphate Synthase.

AmpC Beta-Lactamase Modulation

AmpC beta-lactamases are enzymes that confer resistance to a broad spectrum of beta-lactam antibiotics, a cornerstone of antibacterial therapy. The modulation of AmpC activity, either through direct inhibition or by altering its expression, is a key strategy to combat antibiotic resistance. Research into novel AmpC inhibitors is ongoing; however, studies specifically investigating the modulatory effects of this compound derivatives on AmpC beta-lactamase are absent from the current scientific record.

Lanosterol-14α-Demethylase Inhibition

In fungi, lanosterol-14α-demethylase is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and fungal cell death. This enzyme is the target of the widely used azole antifungal drugs. The potential for this compound derivatives to act as inhibitors of lanosterol-14α-demethylase presents an interesting therapeutic possibility. Nevertheless, there is a notable lack of published research and empirical data to support this hypothesis.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Structural Determinants for Biological Activity

Understanding the specific parts of the phenoxan molecule that are critical for its activity is a key aspect of SAR. This involves examining how changes to different substituents and physicochemical properties impact potency and selectivity.

Impact of Substituent Modifications on Potency and Selectivity

Substituent modifications on a molecular scaffold can significantly alter biological activity, affecting both the strength of the effect (potency) and the ability to target specific biological pathways or receptors (selectivity). For phenoxazine (B87303) derivatives, which share a core structure with this compound, studies have shown the importance of substituents at different positions. For instance, the presence of a chlorine atom at the C-2 position of the phenoxazine ring can lead to higher potency in inhibiting growth compared to derivatives with a hydrogen atom at that position. researchgate.net Similarly, modifications at the N10 position of the phenoxazine ring, such as increasing the alkyl chain length, have been shown to influence the inhibition of Akt phosphorylation in rhabdomyosarcoma cells. researchgate.net The impact of substituents on potency and selectivity is a common theme in medicinal chemistry, as demonstrated by studies on other compound classes where varying substituents like halogens or electron-donating/withdrawing groups on aromatic rings influenced binding affinity and selectivity for opioid receptors. mdpi.com

Role of Lipophilicity and Chain Length in Activity

Lipophilicity, a measure of a compound's ability to dissolve in lipids, and the length of alkyl chains are significant factors influencing biological activity. These properties affect a compound's absorption, distribution, metabolism, and excretion (ADME) within a biological system, as well as its interaction with lipophilic biological targets or membranes. edx.orgnih.gov For phenoxazine derivatives, increasing the chain length at the N10 position from (-CH2)3 or (-CH2)4 to (-CH2)5 or (-CH2)6 significantly increased their lipophilicity. researchgate.net This increased lipophilicity correlated with an order of Akt phosphorylation inhibition in rhabdomyosarcoma cells: N10-hexyl > N10-pentyl > N10-butyl > N10-propyl. researchgate.net This suggests that there can be an optimal lipophilicity and chain length for maximum activity, as too low lipophilicity may hinder membrane permeability, while excessive lipophilicity might cause the compound to remain trapped within membranes. edx.org Studies on other compound series also highlight that activity often increases with chain length up to a certain point, after which it may decrease, potentially due to the compound no longer fitting optimally into a binding pocket. edx.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate structural and physicochemical properties of compounds with their biological activities, enabling the prediction of activity for new or untested compounds. wikipedia.orgmedcraveonline.comjocpr.com

Development of Predictive Models for Biological Activity

The development of QSAR models involves identifying molecular descriptors that capture the relevant structural and physicochemical features of a series of compounds and then building a mathematical model that relates these descriptors to the observed biological activity. wikipedia.orgjocpr.com These models can be used to predict the biological activity of compounds before they are synthesized and tested, accelerating the drug discovery process. medcraveonline.comjocpr.com Various statistical methods are employed in QSAR model development to establish these predictive relationships. wikipedia.orgnih.gov

Application of Chemometric Tools (e.g., Partial Least Squares Regression, Multiple Linear Regression)

Chemometric tools are essential for analyzing the complex relationships between molecular descriptors and biological activity in QSAR studies. Multiple Linear Regression (MLR) is a straightforward method that relates the response variable (activity) to a linear combination of predictor variables (descriptors). ondalys.frmdpi.com However, MLR can be limited when descriptors are highly correlated. ondalys.fr Partial Least Squares (PLS) regression is another widely used chemometric technique in QSAR. nih.govondalys.frresearchgate.net PLS is particularly useful when dealing with a large number of descriptors and can effectively handle collinearity among variables by creating latent variables that capture the maximum covariance between the descriptors and the biological activity. ondalys.frresearchgate.net Other chemometric methods used in QSAR include Principal Component Regression (PCR) and methods combined with genetic algorithms for descriptor selection. nih.govnih.gov These tools help in building statistically robust and predictive QSAR models. wikipedia.orgnih.gov For example, a QSAR study on phenoxypyrimidine derivatives used MLR, factor analysis-based MLR (FA-MLR), PCR, and GA-PLS, finding that GA-PLS yielded the most significant model for predicting p38 inhibitory activity. nih.gov

Molecular Docking and Dynamics Simulations

Ligand-Target Binding Affinity Assessments

Computational approaches, including molecular docking, are utilized to evaluate the binding affinity of ligands for their target proteins nih.govd-nb.infofrontiersin.org. This involves estimating the energy of interaction between the ligand and the receptor, resulting in a docking score that can be used to compare different binding poses and predict the most likely binding mode frontiersin.org. This compound has been included in computational screenings to assess its binding ability against specific protein targets, such as the SARS-CoV-2 papain-like protease (PLpro) dntb.gov.uaresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uanih.gov.

In one study evaluating potential inhibitors against SARS-CoV-2 PLpro, this compound (listed as compound 300) was among a set of compounds screened using molecular docking dntb.gov.ua. The study aimed to identify compounds with favorable binding modes against the enzyme dntb.gov.ua. While the primary focus of that study was on identifying lead compounds among a larger set of natural metabolites, this compound was included in the computational assessment of binding ability dntb.gov.ua.

Computational methods for assessing binding affinity often rely on scoring functions that quantify the strength of interaction between a ligand and its target frontiersin.org. These functions can be empirical, knowledge-based, or force-field based frontiersin.org. The predicted binding affinity provides an indication of how tightly a compound might bind to a target nih.gov.

Conformational Analysis and Binding Mode Prediction

Conformational analysis explores the possible three-dimensional arrangements of a molecule, while binding mode prediction aims to determine how a ligand fits into the binding site of a target protein nih.govnih.govucl.ac.uk. Molecular docking is a key technique used for binding mode prediction, generating potential orientations and conformations of a ligand within a protein's active site d-nb.infofrontiersin.orgucl.ac.uk. Molecular dynamics simulations can further refine these predictions by assessing the stability and behavior of the ligand-protein complex over time in a simulated physiological environment nih.govbiorxiv.org.

Studies involving this compound in the context of SARS-CoV-2 PLpro inhibition have utilized molecular docking to screen for favorable binding modes mdpi.comnih.gov. The determination of correct binding modes is often based on the nature of interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site mdpi.com. Comparing the predicted binding mode of a compound to that of a known co-crystallized ligand can help validate the docking results and provide insights into the potential interaction profile mdpi.com.

Computational studies can also investigate the conformational preferences of a molecule and how these preferences influence its interaction with a target beilstein-journals.orgchemrxiv.org. The shape and flexibility of a ligand play a crucial role in its ability to bind effectively to a protein binding site ucl.ac.uk.

While specific detailed data tables showing this compound's precise binding affinities (e.g., in terms of scoring function values like docking scores) or detailed conformational analyses from the search results are limited, the inclusion of this compound in computational screening studies against targets like SARS-CoV-2 PLpro indicates that such assessments have been performed dntb.gov.uaresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uanih.gov. These studies generally involve predicting binding poses and evaluating the likelihood of interaction based on computational scoring frontiersin.org.

Advanced Analytical Methodologies for Phenoxan Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 2-phenoxyethanol (B1175444). By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. spectrabase.com For 2-phenoxyethanol, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy provides information on the number of distinct hydrogen environments and their neighboring protons. chemicalbook.com The ¹H NMR spectrum of 2-phenoxyethanol typically exhibits signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl alcohol moiety. chemicalbook.com The aromatic protons usually appear as complex multiplets in the downfield region (δ 6.8-7.3 ppm), while the two methylene (B1212753) groups (-OCH₂- and -CH₂OH) appear as distinct triplets in the upfield region (around δ 3.9-4.1 ppm). chemicalbook.com

¹³C NMR Spectroscopy reveals the number of different carbon environments in the molecule. The spectrum of 2-phenoxyethanol will show distinct signals for the aromatic carbons and the two aliphatic carbons, with their chemical shifts providing insight into their electronic environment.

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity within the molecule. A COSY spectrum would show correlations between the protons of the adjacent methylene groups, confirming the -CH₂-CH₂- linkage. researchgate.netyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). researchgate.netyoutube.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Phenoxyethanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| H-Ar (ortho) | ~6.93 | ~114.5 | d |

| H-Ar (meta) | ~7.24 | ~129.5 | t |

| H-Ar (para) | ~6.87 | ~121.2 | t |

| -OCH₂- | ~3.98 | ~69.8 | t |

| -CH₂OH | ~3.88 | ~61.5 | t |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass and elemental composition of a compound. sielc.comresearchgate.net This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence. researchgate.net For 2-phenoxyethanol (C₈H₁₀O₂), the expected monoisotopic mass is approximately 138.0681 Da.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), 2-phenoxyethanol will fragment in a predictable manner upon electron ionization. A predicted mass spectrum shows significant fragments that can be attributed to specific structural motifs. hmdb.camassbank.eu

Interactive Table: Key Mass Fragments of 2-Phenoxyethanol

| m/z | Proposed Fragment |

| 139 | [M+H]⁺ (protonated molecule) |

| 138 | [M]⁺ (molecular ion) |

| 107 | [C₇H₇O]⁺ |

| 94 | [C₆H₅OH]⁺ (phenol) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

| 45 | [CH₂CH₂OH]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique and energy. massbank.euucdavis.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of 2-phenoxyethanol displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com These include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and aliphatic portions, C=C stretching bands for the aromatic ring, and a prominent C-O stretching band for the ether linkage. researchgate.net

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. For 2-phenoxyethanol, the UV spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to the π → π* transitions of the benzene (B151609) ring. nih.gov The presence of the phenoxy group influences the position and intensity of these absorptions. An aqueous solution of 2-phenoxyethanol typically shows no absorbance above 290 nm. nih.govspectrabase.com

Interactive Table: Characteristic FT-IR and UV-Vis Absorption Data for 2-Phenoxyethanol

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FT-IR | ~3350 (broad) | O-H stretch (hydroxyl) |

| FT-IR | ~3060-3040 | Aromatic C-H stretch |

| FT-IR | ~2930-2870 | Aliphatic C-H stretch |

| FT-IR | ~1600, ~1500 | Aromatic C=C stretch |

| FT-IR | ~1240 | Aryl-O stretch (ether) |

| UV-Vis | ~270 | π → π* transition |

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. dtu.dk It is a powerful method for determining the absolute configuration of chiral molecules. nih.gov While 2-phenoxyethanol itself is an achiral molecule, ECD is a critical technique for related chiral phenoxy compounds. For a chiral molecule containing a phenoxy chromophore, the ECD spectrum will exhibit characteristic Cotton effects (positive or negative bands). researchgate.netresearchgate.net The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms, i.e., its absolute stereochemistry. nih.gov The experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of a new chiral compound. dtu.dkunits.it

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of 2-phenoxyethanol, High-Performance Liquid Chromatography is a particularly valuable tool.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the separation, identification, and quantification of 2-phenoxyethanol. sielc.comnih.govdcvmn.org These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sielc.comsielc.com

A common approach for the analysis of 2-phenoxyethanol is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govdcvmn.org A validated UHPLC method for the quantification of 2-phenoxyethanol in vaccines has been reported, demonstrating the technique's precision and reliability. nih.govdcvmn.orgresearchgate.net This method allows for the rapid and accurate determination of the compound's concentration. nih.govdcvmn.org

Interactive Table: Example UHPLC Method Parameters for 2-Phenoxyethanol Analysis

| Parameter | Condition |

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

| Linearity (r²) | 0.999 (0.07 to 1.1 mg/mL) |

| LOD | 1.3 x 10⁻⁴ mg/mL |

| LOQ | 2.7 x 10⁻⁴ mg/mL |

Data sourced from a validated method for the quantification of 2-phenoxyethanol in vaccines. nih.govdcvmn.org

Flash Chromatography and Preparative HPLC

The isolation and purification of natural products from complex fermentation broths are critical steps in their characterization. For Phenoxan, a secondary metabolite from myxobacteria, purification strategies often employ a combination of chromatographic techniques to achieve the high degree of purity required for subsequent analytical studies and bioassays. mdpi-res.comresearchgate.net

Flash chromatography is frequently utilized as an initial, rapid purification step for crude extracts. dntb.gov.ua This technique, a variation of column chromatography, uses a constant flow of solvent driven by pressure, allowing for faster separation of compounds compared to traditional gravity-fed chromatography. It is an effective method for fractionating the extract and isolating semi-pure this compound.

Following initial purification, preparative High-Performance Liquid Chromatography (HPLC) is employed for the final polishing of this compound. oup.comresearchgate.net Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, with the goal of isolating significant quantities of a specific compound rather than just quantifying it. oup.comresearchgate.net The use of semi-preparative HPLC has been specifically mentioned for the isolation of this compound, indicating its suitability for obtaining the compound in a highly purified form. colab.ws The selection of the stationary phase (e.g., C18) and the mobile phase is optimized to achieve the best resolution and yield of the target compound.

Interactive Data Table: Illustrative Parameters for Preparative HPLC Purification of this compound

Below is an interactive table illustrating typical parameters that would be optimized for the purification of this compound using preparative HPLC. Note: Specific experimental values for this compound are not publicly available and these represent typical conditions.

| Parameter | Value | Purpose |

| Column | C18, 250 x 20 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water gradient | Eluent system to separate compounds based on polarity. |

| Flow Rate | 15 mL/min | Rate at which the mobile phase passes through the column. |

| Detection | UV at 254 nm | Wavelength for detecting the pyrone chromophore in this compound. |

| Injection Volume | 5 mg in 1 mL solvent | Amount of semi-purified sample loaded onto the column. |

| Expected Purity | >98% | Target purity for the isolated this compound fraction. |

Computational Analytical Methods

Computational methods are increasingly integral to modern drug discovery and natural product research, providing insights into molecular properties, reaction mechanisms, and biological interactions at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net In the context of this compound research, DFT calculations can provide valuable information about its three-dimensional structure, electronic properties, and reactivity. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state geometry of this compound and calculate various molecular descriptors.

These calculations are crucial for understanding the molecule's stability, predicting its spectroscopic signatures (like NMR and IR spectra), and identifying reactive sites, which can be important for understanding its mechanism of action or for designing synthetic derivatives. acs.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that relate to the molecule's ability to donate or accept electrons. This information is particularly relevant for compounds like this compound that may act as inhibitors in biological pathways. oup.com DFT studies have been performed on other γ-pyrone natural products, demonstrating the utility of this method for elucidating their stereochemistry and electronic properties. acs.org

Interactive Data Table: Predicted Molecular Properties of this compound from Illustrative DFT Calculations

This table presents a set of molecular descriptors that could be calculated for this compound using DFT at a theoretical level such as B3LYP/6-31G*. Note: These values are illustrative, as a specific computational study for this compound with these exact parameters was not found.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Provides insight into the molecule's polarity. |

| Molecular Electrostatic Potential | Varies across surface | Predicts sites for electrophilic and nucleophilic attack. |

This compound is a secondary metabolite produced by myxobacteria of the genus Polyangium. nih.govmdpi.com Metabolic profiling, particularly using non-targeted analysis, is a powerful strategy to study the complete set of small-molecule metabolites (the metabolome) within an organism. uni-saarland.de This approach is instrumental in discovering new natural products and understanding their biosynthetic pathways. uni-saarland.de

In the context of this compound research, a non-targeted metabolomics approach using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to analyze extracts from the producing myxobacterial strain. researchgate.net This involves separating all detectable metabolites in the extract and identifying them based on their mass-to-charge ratio and fragmentation patterns. This methodology can help to identify not only this compound but also its precursors, degradation products, and other related metabolites produced by the organism. nih.gov Such studies provide a broader understanding of the myxobacterial secondary metabolism and can reveal the diversity of bioactive compounds produced. uni-saarland.de

Interactive Data Table: Workflow for Non-Targeted Metabolic Profiling of this compound-Producing Myxobacteria

The following table outlines the typical steps involved in a non-targeted analysis to profile the metabolome of a this compound-producing myxobacterium.

| Step | Description | Key Technique(s) | Expected Outcome |

| 1. Sample Preparation | Extraction of metabolites from Polyangium sp. culture. | Solvent Extraction | Crude extract containing a complex mixture of metabolites. |

| 2. Data Acquisition | Separation and detection of metabolites. | UHPLC-QTOF-MS/MS | High-resolution mass spectra and retention time data for thousands of features. |

| 3. Data Processing | Peak picking, alignment, and feature detection. | Bioinformatics Software | A data matrix of metabolic features with their intensities across samples. |

| 4. Statistical Analysis | Identification of differentially expressed metabolites. | PCA, PLS-DA | Highlighting of features potentially related to this compound biosynthesis. |

| 5. Metabolite Identification | Annotation of features by matching to spectral databases. | MS/MS Library Searching | Tentative identification of this compound and other related metabolites. |

Understanding the molecular interactions of a bioactive compound with its biological target is fundamental to elucidating its mechanism of action. Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. acs.orgresearchgate.net It is a powerful tool for determining the kinetics and affinity of a drug-target interaction.

In this compound research, SPR has been used to investigate its binding to specific biological targets. For example, this compound is known to be an inhibitor of the mitochondrial electron transport chain, specifically Complex I. acs.orgaopwiki.org Research has indicated the use of SPR to study the dynamic interaction of subunits of the Na+-translocating NADH-ubiquinone oxidoreductase (Na+-NQR), a related enzyme complex, with its binding partners. aopwiki.org Such studies can determine key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This quantitative data is invaluable for structure-activity relationship (SAR) studies and for understanding how this compound exerts its inhibitory effects at a molecular level.

Interactive Data Table: Illustrative Kinetic and Affinity Data for this compound Binding from an SPR Assay

This table provides an example of the type of data that would be obtained from an SPR experiment analyzing the binding of this compound to a target protein. Note: The values are hypothetical and serve to illustrate the output of an SPR assay.

| Parameter | Symbol | Illustrative Value | Description |

| Association Rate Constant | ka | 1 x 105 M-1s-1 | The rate at which this compound binds to its target. |

| Dissociation Rate Constant | kd | 1 x 10-3 s-1 | The rate at which the this compound-target complex dissociates. |

| Equilibrium Dissociation Constant | KD | 10 nM | A measure of binding affinity; lower KD indicates stronger binding. |

| Binding Response | RU | 150 RU | The signal change in Resonance Units, proportional to the amount of bound analyte. |

Emerging Research Areas and Future Directions for Phenoxan Studies

Discovery and Characterization of Novel Analogues and Derivatives

The core phenoxazine (B87303) structure serves as a versatile scaffold for chemical modification, prompting extensive research into the synthesis of novel analogues and derivatives with enhanced or specialized properties. The primary goal of this research is to improve biological efficacy, material performance, and to conduct systematic studies of structure-activity relationships (SAR). nih.govnih.gov

Synthetic strategies often involve modifying the peripheral positions of the tricyclic phenoxazine ring system. For instance, researchers have introduced various substituents at the C-3, C-4, and N-10 positions to modulate the compound's electronic properties, lipophilicity, and steric profile. nih.govresearchgate.net One study focused on replacing the phenothiazine (B1677639) moiety with a phenoxazine ring and adding various substituents at the C-3 and C-4 positions to create hydroxamic acid derivatives. nih.gov The synthesis of benzo[a]phenoxazines represents another key direction, where an additional benzene (B151609) ring is fused to the core structure, expanding the conjugated system and altering its biological and photophysical properties. mdpi.comtandfonline.com

Comprehensive Elucidation of Undetermined Mechanisms of Action

Modern pharmacological research is moving beyond the "one-drug, one-target" paradigm to a more holistic understanding of a compound's effect on cellular networks. For phenoxazine derivatives, which exhibit a wide range of biological activities, elucidating their precise mechanisms of action (MoA) is a key area of emerging research. The MoA is defined as the complete set of target and effector proteins required to produce a pharmacological effect, including both on-target activity and off-target effects that could lead to toxicity. nih.gov

Advanced computational and systems biology approaches are being employed to map the complex interactions of these compounds. Techniques such as regulatory network-based analysis allow researchers to assess the global dysregulation of molecular interactions following exposure to a compound. nih.gov This can reveal not only direct high-affinity binding targets but also indirect effectors and activity modulators within the cellular machinery. For example, studies on benzo[a]phenoxazine derivatives have shown that their anticancer effects are linked to their ability to induce lysosomal membrane permeabilization, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cell death, indicating a specific subcellular organelle as a primary target. mdpi.comnih.gov Similarly, the anticancer activity of other derivatives has been linked to their ability to stabilize G-quadruplex (G4) structures in DNA, particularly in telomere repeats and promoter regions of oncogenes like KIT. nih.gov These detailed mechanistic insights are critical for optimizing drug design and predicting both efficacy and potential side effects.

Expansion of Molecular Target Spectrum and Therapeutic Potential

Research into phenoxazine derivatives is rapidly expanding their known molecular targets, revealing significant therapeutic potential across multiple disease areas, most notably in oncology, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

In oncology, phenoxazines have demonstrated a broad spectrum of anticancer activities. nih.govnih.gov Several distinct molecular targets have been identified:

Lysosomes: Certain benzo[a]phenoxazine compounds selectively accumulate in the lysosomes of cancer cells, disrupting their membranes and inducing cell death, making them promising candidates as lysosome-targeting agents. mdpi.comnih.gov

G-Quadruplexes (G4s): Novel phenoxazine derivatives are being developed as potent ligands that stabilize G4 DNA structures. nih.gov These structures are prevalent in the telomeres and promoter regions of cancer-related genes, and their stabilization can disrupt cancer cell replication and survival. nih.gov

Signaling Pathways: Hydrophobic phenoxazines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation, leading to apoptosis in cancer cells such as rhabdomyosarcoma. globalresearchonline.net

Drug Resistance Proteins: Derivatives of benzo[a]phenoxazine can act as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer. researchgate.net

In the context of neurodegenerative diseases like Alzheimer's, phenoxazine derivatives are being investigated as inhibitors of Class II histone deacetylases (HDACs). nih.govtandfonline.com Certain C-4 substituted phenoxazines show potent inhibition of these enzymes and have been found to protect neuronal cells from oxidative stress-induced damage, marking them as lead compounds for anti-neurodegenerative drug development. nih.govtandfonline.com

Furthermore, the anti-inflammatory potential of these compounds is significant. Benzo[a]phenoxazine derivatives have been identified as strong inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. mdpi.comresearchgate.net The diverse and expanding range of molecular targets underscores the therapeutic versatility of the phenoxazine scaffold. nih.govnih.gov

| Therapeutic Area | Molecular Target | Potential Application | Reference |

|---|---|---|---|

| Oncology | Lysosomes | Induction of lysosomal membrane permeabilization in cancer cells | mdpi.comnih.gov |

| Oncology | G-Quadruplexes (G4s) | Stabilization of G4s in telomeres and oncogene promoters | nih.gov |

| Oncology | PI3K/Akt/mTOR Pathway | Inhibition of cancer cell survival and proliferation pathways | globalresearchonline.net |

| Neurodegenerative Disease | Class II Histone Deacetylases (HDACs) | Neuroprotection in conditions like Alzheimer's Disease | nih.govtandfonline.com |

| Inflammation | Cyclooxygenase-2 (COX-2) | Anti-inflammatory and analgesic effects | mdpi.comresearchgate.net |

Applications in Materials Science (e.g., Organic Electronic Devices, Semiconducting Polymers)

Beyond their pharmacological properties, phenoxazine derivatives are finding robust applications in materials science, particularly as organic semiconductors for electronic devices. Their rigid, planar, and electron-rich tricyclic structure makes them excellent candidates for creating conjugated polymers with desirable optoelectronic properties. These materials offer advantages such as solution processability, mechanical flexibility, and tunable electronic characteristics.

Phenoxazine-based polymers are being integrated into a variety of organic electronic devices:

Organic Field-Effect Transistors (OFETs): Conjugated polymers containing phenoxazine and dialkylfluorene units have been successfully used as the active semiconducting layer in OFETs.

Organic Light-Emitting Diodes (OLEDs): Certain 1,4-benzoxazino[2,3-b]phenoxazines have been applied as hole-injection active layers in OLEDs, facilitating efficient device operation.

Dye-Sensitized Solar Cells (DSSCs): Phenoxazine dyes have been synthesized and used in DSSCs, where they contribute to improved photovoltaic performance and power conversion efficiency.

The reversible oxidative reaction of the phenoxazine core gives rise to deeply colored radical cations, a property that is also exploited in electrochromic materials. The versatility of the phenoxazine scaffold allows for its incorporation into various polymer architectures, enabling the fine-tuning of properties like charge carrier mobility and light absorption spectra for specific device applications.

| Device Application | Role of Phenoxan-based Material | Key Property |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Semiconducting layer | Charge transport |

| Organic Light-Emitting Diodes (OLEDs) | Hole-injection layer | Efficient charge injection |

| Dye-Sensitized Solar Cells (DSSCs) | Sensitizing dye | Light harvesting and conversion efficiency |

| Electrochromic Materials | Active material | Reversible oxidation and color change |

Advanced Synthetic Biology Approaches for Biosynthetic Pathway Engineering

Synthetic biology offers a paradigm shift for the production of complex molecules like this compound, moving from traditional chemical synthesis to engineered biological systems. This approach centers on the design and construction of novel metabolic pathways within host organisms, such as bacteria or yeast, to produce desired chemical compounds.

The engineering process involves several key stages:

Pathway Design: Computational tools are used to design feasible synthetic pathways that can produce this compound or its precursors from simple starting materials available in the host organism.

Gene Assembly: Synthetic biology provides efficient multi-gene assembly strategies. These methods allow for the rapid construction of the designed pathways by combining genetic parts, including promoters, ribosome binding sites (RBSs), genes encoding enzymes, and terminators.

Optimization: The initial engineered strain may not produce the target compound at high levels. Synthetic biology tools, such as genetically encoded biosensors and CRISPR-based technologies, can be used to screen large libraries of genetic variants to identify combinations that lead to improved production titers.

By harnessing the power of metabolic engineering and synthetic biology, it is possible to develop sustainable and potentially more cost-effective methods for producing this compound and its derivatives, including novel analogues that may be difficult to access through conventional organic synthesis.

Q & A

What experimental methodologies are critical for confirming the structural identity of Phenoxan?

This compound’s structural elucidation relies on a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, its oxazole-γ-pyrone hybrid structure (Fig. 1 in ) was confirmed through 1D/2D NMR (e.g., COSY, HMBC) to assign proton and carbon signals, particularly the oxazole and pyrone moieties. HRMS further validated the molecular formula (C₁₆H₁₃NO₅). Researchers must ensure purity via HPLC and corroborate findings with synthetic analogs (e.g., 2-aryl-6-polyfluoroalkyl-4-pyrones ). For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities .

How can researchers design assays to evaluate this compound’s dual antimicrobial and anti-HIV activities?

This compound’s bioactivity screening requires tiered assays:

- Antimicrobial Activity : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), as described in . Include positive controls (e.g., amphotericin B) and solvent controls to rule out assay interference.

- Anti-HIV Activity : Employ MT-4 cell culture assays to measure cytotoxicity (CC₅₀) and viral suppression (EC₅₀). This compound’s EC₅₀ of 0.02 µg/mL against HIV-1 in MT-4 cells highlights its potency. Validate results with reverse transcriptase activity assays or p24 antigen detection to confirm mechanism specificity.

What experimental contradictions exist regarding this compound’s inhibition of mitochondrial Complex I, and how can they be resolved?

While Kunze et al. (1992) identified this compound as a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in bovine submitochondrial particles , subsequent studies on structurally related compounds (e.g., aureothin) suggest variability in inhibition kinetics across species . To resolve discrepancies:

- Comparative Studies : Test this compound’s IC₅₀ in mitochondrial preparations from multiple species (e.g., murine vs. bovine).

- Structural Analysis : Use molecular docking to assess binding affinity variations in Complex I subunits (e.g., ND1-ND6) .

- Functional Assays : Pair oxygen consumption measurements with NADH oxidation assays to distinguish direct inhibition from off-target effects .

What synthetic strategies are effective for producing this compound analogs with enhanced bioactivity?

This compound’s synthesis involves two key steps:

Oxazole Metallation : Optimize lithiation of 2-methyloxazole using LDA (lithium diisopropylamide) at −78°C to prevent side reactions .

Pyrone Formation : Employ microwave-assisted cyclization (e.g., 140°C, 20 min) for efficient γ-pyrone synthesis, as demonstrated in analogs .

For bioactivity enhancement:

- Introduce polyfluoroalkyl groups at the pyrone C6 position to improve membrane permeability .

- Modify the aryl substituent (e.g., pyridine rings) to target HIV protease or bacterial efflux pumps .

How should researchers address discrepancies in this compound’s production yields across fermentation conditions?

This compound titers vary significantly with substrate composition (Table 1 in ). For reproducibility:

- Substrate Optimization : Use lean media (e.g., MD1I.m.) with controlled carbon/nitrogen ratios. Avoid complex substrates like peptones, which reduce yields by 50% .

- Fermentation Monitoring : Track pH, dissolved oxygen, and biomass via OD₆₀₀ to correlate growth phases with secondary metabolite production.

- Strain Engineering : Overexpress regulatory genes (e.g., pks clusters) in Polyangium spp. to boost precursor flux .

What analytical frameworks are suitable for resolving conflicting data on this compound’s cytotoxicity profiles?

This compound’s cytotoxicity (e.g., CC₅₀ of 0.05 µg/mL in MT-4 cells vs. lower toxicity in other lines) necessitates:

- Cell-Specific Assays : Test across diverse cell types (e.g., primary vs. immortalized) to identify lineage-specific vulnerabilities.

- Mechanistic Profiling : Use transcriptomics to compare apoptotic pathways (e.g., caspase-3 activation) and metabolomics to assess mitochondrial dysfunction .

- Dose-Response Modeling : Apply Hill equation analysis to distinguish on-target (steep slopes) from off-target effects (shallow slopes) .

How can researchers leverage this compound’s structural motifs to design hybrid antimicrobial agents?

This compound’s oxazole-pyrone scaffold is a versatile pharmacophore:

- Fragment Hybridization : Fuse with β-lactam rings (e.g., via Suzuki coupling) to target penicillin-binding proteins .

- Metal Coordination : Incorporate silver(I) or copper(II) ions to enhance membrane disruption, as seen in pyrone-metal complexes .

- Prodrug Design : Add hydrolyzable esters at the pyrone C4 position to improve oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.